Nipecotic acid is a piperidinemonocarboxylic acid that is piperidine in which one of the hydrogens at position 3 is substituted by a carboxylic acid group. It is a piperidinemonocarboxylic acid and a beta-amino acid.
Nipecotic acid
CAS No.: 60252-41-7
Cat. No.: VC0004003
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60252-41-7 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) |
Standard InChI Key | XJLSEXAGTJCILF-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C(=O)O |
Canonical SMILES | C1CC(CNC1)C(=O)O |
Chemical Profile and Structural Characteristics
Nipecotic acid is characterized by a piperidine ring substituted with a carboxylic acid group at the third position. Its IUPAC name, piperidine-3-carboxylic acid, reflects this structural arrangement . The compound exists as a zwitterion at physiological pH due to the ionization of its amino and carboxylic acid groups, contributing to its hydrophilic nature .
Physicochemical Properties
Key physical parameters include:
Property | Value | Source |
---|---|---|
Melting Point | 246–253°C (dec.) | |
Density | 1.1 ± 0.1 g/cm³ | |
Boiling Point | 265.8 ± 33.0°C at 760 mmHg | |
Solubility | Water-soluble | |
LogP (Partition Coefficient) | -0.04 |
The zwitterionic nature limits blood-brain barrier (BBB) penetration, a challenge addressed through prodrug strategies . X-ray crystallography reveals a chair conformation of the piperidine ring, with the carboxylic acid group equatorial to minimize steric strain .
Synthesis and Derivatives
Industrial synthesis typically involves:
Recent advances focus on creating lipophilic derivatives through:
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Esterification (e.g., ethyl nipecotate)
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Amide conjugation with antioxidant moieties (ferulic acid, sinapin)
Pharmacological Mechanisms
Nipecotic acid exerts multimodal effects on GABAergic systems:
GABA Reuptake Inhibition
As a competitive inhibitor of GABA transporters (GAT-1/GAT-3), nipecotic acid increases synaptic GABA concentrations by blocking presynaptic reuptake . Comparative studies show:
Direct Receptor Modulation
At higher concentrations (>300 μM), nipecotic acid allosterically modulates GABAA receptors, enhancing chloride ion flux . This dual mechanism explains its biphasic effects on seizure thresholds in animal models .
Therapeutic Applications
Alzheimer's Disease
Ethyl nipecotate hybrids demonstrate:
Epilepsy
Despite poor BBB penetration, prodrugs like tiagabine (FDA-approved) show:
Oncology
Nipecotic acid-functionalized nanoparticles (NDI-nip FONPs) exhibit:
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88% cytotoxicity with curcumin payloads vs. 37% in normal cells
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Real-time imaging via aggregation-induced emission at 579 nm
Recent Advances and Future Directions
Enhanced BBB Penetration
Novel strategies include:
Multi-Target Ligands
Hybrid molecules combining:
Diagnostic-Therapeutic Systems
NDI-nip FONPs exemplify theranostic platforms enabling:
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